molecular formula C18H15ClFN3O2 B2461113 N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-10-5

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2461113
CAS RN: 421576-10-5
M. Wt: 359.79
InChI Key: QAAGZNRGODIBOB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxamide group (-CONH2) attached to the 5-position of the pyrimidine ring. The 4-position of the pyrimidine ring is substituted with a 4-fluorophenyl group and the 6-position is substituted with a methyl group. The 3-position of the pyrimidine ring is substituted with a 3-chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from readily available starting materials. The exact synthetic route would depend on many factors, including the availability of starting materials, the required yield, and the necessary level of purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl and pyrimidine rings), the polar carboxamide group, and the halogen substituents (chlorine and fluorine). These features could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing halogens (fluorine on the phenyl ring and chlorine on the pyrimidine ring) and the electron-donating methyl group on the pyrimidine ring. The carboxamide group could participate in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the carboxamide) and aromatic rings could influence its solubility, melting point, boiling point, and other physical properties .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally similar to N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,2,3,4-tetrahydropyrimidine have shown significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs in antimicrobial activities (Akbari et al., 2008). These findings suggest that the core structure shared with the compound of interest may contribute to notable biological activities.

Material Science Applications

Research into polyamides and polyimides based on similar structural frameworks has demonstrated the potential of these compounds in material science. For example, aromatic polyamides and polyimides synthesized using related monomers have shown excellent thermal stability and solubility, which are desirable properties for high-performance materials (Yang & Lin, 1995). These materials could be used in various applications, ranging from electronics to coatings, highlighting the versatility of the tetrahydropyrimidine derivatives in scientific research.

Inhibitory Activities Against Biological Pathways

Some derivatives have been explored for their ability to inhibit critical biological pathways. For instance, inhibitors targeting NF-kappaB and AP-1 gene expression have been developed from the pyrimidine portion of related compounds, showing potential for therapeutic applications in diseases where these pathways are dysregulated (Palanki et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAGZNRGODIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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